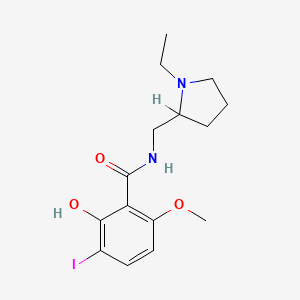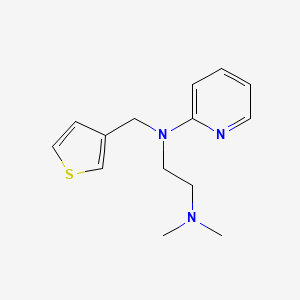![molecular formula C12H17N3O B1203987 1-[4-(4-アミノフェニル)ピペラジン-1-イル]エタノン CAS No. 92394-00-8](/img/structure/B1203987.png)
1-[4-(4-アミノフェニル)ピペラジン-1-イル]エタノン
概要
説明
1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone is a heterocyclic compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an aminophenyl group and an ethanone moiety. It is commonly used as a building block in the synthesis of various pharmaceuticals and organic compounds .
科学的研究の応用
1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone has diverse applications in scientific research, including:
生化学分析
Biochemical Properties
1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with efflux transporters such as Mrp4, which affects its accumulation in cells . Additionally, it may interact with enzymes involved in metabolic pathways, influencing the overall biochemical processes within the cell .
Cellular Effects
The effects of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in macrophages, this compound accumulates significantly and affects the intracellular environment . These interactions can lead to changes in cell function, including alterations in metabolic activity and gene expression patterns .
Molecular Mechanism
At the molecular level, 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone exerts its effects through various mechanisms. It binds to specific biomolecules, potentially inhibiting or activating enzymes. This binding can lead to changes in gene expression and subsequent cellular responses . The compound’s interaction with efflux transporters like Mrp4 also plays a crucial role in its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that its effects on cellular function can vary, with potential degradation products influencing the overall outcome . These temporal changes are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is essential for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic state of the cell, leading to changes in cellular function and activity.
Transport and Distribution
The transport and distribution of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s behavior in biological systems.
Subcellular Localization
1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function within the cell.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone typically involves the reaction of 4-aminophenylpiperazine with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
4-Aminophenylpiperazine+Acetyl chloride→1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone+HCl
Industrial Production Methods: In industrial settings, the production of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
化学反応の分析
Types of Reactions: 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
作用機序
The mechanism of action of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
類似化合物との比較
1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone: Similar structure with the amino group in the meta position.
1-[4-(4-Fluorophenyl)piperazin-1-yl]ethanone: Contains a fluorine atom instead of an amino group.
1-[4-(4-Chlorophenyl)piperazin-1-yl]ethanone: Contains a chlorine atom instead of an amino group.
Uniqueness: 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone is unique due to the presence of the aminophenyl group, which imparts specific chemical reactivity and biological activity.
特性
IUPAC Name |
1-[4-(4-aminophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVUJJNEILZYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352984 | |
| Record name | 1-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92394-00-8 | |
| Record name | 1-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(4-aminophenyl)piperazin-1-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
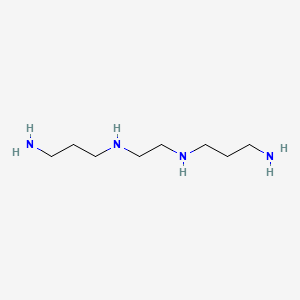


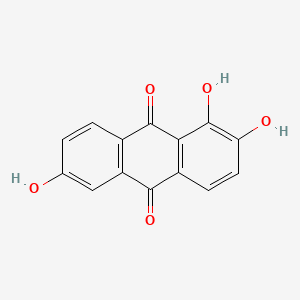
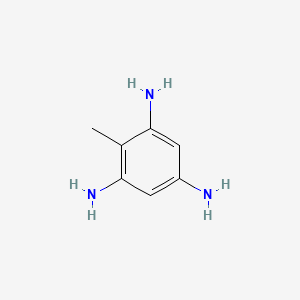


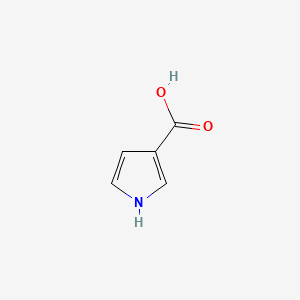

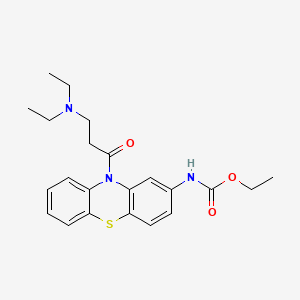
![7-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203918.png)
